Hafnium oxide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

dioxohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNBYAVZURUTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

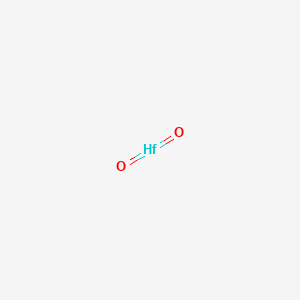

O=[Hf]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfO2 | |

| Record name | Hafnium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Hafnium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893204 | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid, Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12055-23-1, 37230-85-6 | |

| Record name | Hafnium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12055-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012055231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037230856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium oxide (HfO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Hafnium Oxide Thin Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium oxide (HfO₂), or hafnia, has emerged as a critical material in a multitude of advanced technological applications. Its exceptional properties, including a high dielectric constant, wide bandgap, and thermal stability, have made it an indispensable component in the semiconductor industry as a replacement for silicon dioxide in gate dielectrics.[1][2] Beyond microelectronics, the unique optical and biocompatible characteristics of HfO₂ thin films are paving the way for innovations in optical coatings, and importantly, in the biomedical field, including biosensors and lab-on-a-chip devices.[3][4] This guide provides an in-depth exploration of the fundamental properties of this compound thin films, offering valuable insights for researchers and professionals in materials science and the burgeoning field of biomedical engineering.

Structural Properties

The crystalline structure of this compound thin films is a primary determinant of their physical and electrical properties. HfO₂ can exist in several crystalline phases, including monoclinic, tetragonal, and cubic.[5] The phase of the thin film is heavily influenced by the deposition method, temperature, and subsequent annealing processes.[6][7]

As-deposited films, particularly those grown at lower temperatures, are often amorphous.[8][9] Post-deposition annealing can induce crystallization, typically into the monoclinic phase, which is the most stable at room temperature.[10][11] The transition to a crystalline state can, in turn, affect properties like the dielectric constant and leakage current.[12]

Table 1: Structural Properties of this compound Thin Films

| Property | Typical Value(s) | Influencing Factors |

| Crystalline Phases | Monoclinic, Tetragonal, Cubic, Amorphous | Deposition temperature, annealing, film thickness[5][7] |

| Density | 8.1 - 10.22 g/cm³ | Deposition method (PEALD vs. thermal ALD), substrate temperature[12][13][14] |

| Grain Size | Nanometer to micrometer scale | Annealing temperature and duration[15] |

| Surface Roughness (RMS) | ~0.2 nm | Deposition technique[13] |

Electrical Properties

The electrical characteristics of HfO₂ thin films are central to their application in electronic devices. The high dielectric constant is a key advantage, allowing for the fabrication of smaller capacitors and transistors with lower power consumption.

Table 2: Electrical Properties of this compound Thin Films

| Property | Typical Value(s) | Influencing Factors |

| Dielectric Constant (k) | ~15 - 25 | Crystalline phase, deposition method, annealing[1][16][17] |

| Band Gap (Eg) | 5.5 - 5.9 eV | Crystalline structure, presence of impurities[5][18] |

| Leakage Current Density | 2.5 x 10⁻⁵ - 2.7 x 10⁻⁵ A/cm² at a given voltage | Film thickness, annealing, crystalline structure[14][17] |

| Breakdown Electric Field | ~5.3 - 9 MV/cm | Film thickness, deposition conditions[16][19] |

| Fixed Charge Density (Qf) | 1.0 x 10¹² - 9.5 x 10¹² cm⁻² | Deposition method (PEALD vs. thermal ALD)[14] |

| Density of Interface Traps (Dit) | ~5 x 10¹² - 7.57 x 10¹¹ eV⁻¹cm⁻² | Annealing, deposition temperature[16][17][20] |

Optical Properties

This compound thin films exhibit excellent optical properties, including high transparency over a wide spectral range and a high refractive index. These characteristics make them suitable for various optical applications, such as anti-reflection coatings and waveguides.[1][2]

Table 3: Optical Properties of this compound Thin Films

| Property | Typical Value(s) | Influencing Factors |

| Refractive Index (n) | ~1.85 - 2.06 | Deposition method, film density, crystalline structure[1][8] |

| Optical Band Gap | ~5.6 eV | Deposition method (PEALD shows higher values)[13] |

| Transparency | >80% in the visible range | Film thickness, surface morphology[1] |

Thermal Properties

The thermal properties of HfO₂ thin films are crucial for the management of heat in electronic devices. The thermal conductivity of these films can be influenced by their thickness and crystalline structure.

Table 4: Thermal Properties of this compound Thin Films

| Property | Typical Value(s) | Influencing Factors |

| Thermal Conductivity | 0.49 - 0.95 W/(m·K) (for thin films) | Film thickness, temperature, crystalline content[21][22][23] |

| Volumetric Heat Capacity | Varies with film thickness and crystallinity | Film thickness[21] |

Experimental Protocols

The properties of this compound thin films are highly dependent on the fabrication and characterization methods employed. Below are outlines of common experimental protocols.

Thin Film Deposition

a) Atomic Layer Deposition (ALD)

ALD is a precise technique that allows for atomic-level control over film thickness and uniformity.[24] It involves sequential, self-limiting surface reactions.

-

Precursors : A common hafnium precursor is tetrakis(dimethylamido)hafnium (TDMAH), and the oxygen source is often water (H₂O) or ozone (O₃).[10] Carbon-free precursors like hafnium tetranitrate (Hf(NO₃)₄) can also be used to minimize carbon impurities.[24]

-

Process Parameters :

-

Substrate Temperature : The ALD window, where growth is surface-controlled, is a critical parameter. For Hf(NO₃)₄ and water, a typical substrate temperature is around 180°C.[24][25]

-

Pulse Sequence : A typical cycle involves a pulse of the hafnium precursor, a purge with an inert gas (e.g., nitrogen), a pulse of the oxidant, and another purge.[25]

-

b) Sputtering

Sputtering is a physical vapor deposition technique that offers high purity and good adhesion.[1]

-

Target : A high-purity metallic hafnium or this compound target is used.[1][6]

-

Process Parameters :

-

Sputtering Gas : Argon is typically used to sputter the target material.[5]

-

Reactive Gas : Oxygen is introduced to react with the sputtered hafnium to form HfO₂.[6]

-

Substrate Temperature : Can range from room temperature to several hundred degrees Celsius, influencing the film's crystallinity.[6]

-

RF Power : Controls the deposition rate and can affect film properties.[6]

-

Thin Film Characterization

a) Structural Characterization: X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase of the HfO₂ films.

-

Procedure : A monochromatic X-ray beam is directed at the thin film sample. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting peaks are compared to known diffraction patterns for different HfO₂ phases (e.g., monoclinic, tetragonal). Grazing incidence XRD (GIXRD) is often used for thin films to enhance the signal from the film.[26][27]

b) Optical Characterization: Spectroscopic Ellipsometry (SE)

SE is a non-destructive technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films.

-

Procedure : The change in polarization of light upon reflection from the sample is measured over a range of wavelengths. A model, such as the Tauc-Lorentz model, is then used to fit the experimental data and extract the film's properties.[3][28]

c) Electrical Characterization: Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements

These techniques are used to evaluate the electrical properties of HfO₂ films, typically by fabricating a Metal-Oxide-Semiconductor (MOS) capacitor structure.

-

Procedure :

-

C-V Measurement : A varying DC voltage with a superimposed small AC signal is applied across the MOS capacitor. The capacitance is measured as a function of the DC voltage. From the C-V curve, properties like the dielectric constant, fixed charge density, and interface trap density can be extracted.[17][20]

-

I-V Measurement : A DC voltage is swept, and the resulting current flowing through the capacitor is measured. This provides information about the leakage current and the breakdown voltage of the dielectric film.[17][29]

-

Visualizations

Experimental Workflows

Logical Relationship of Properties

Relevance to Drug Development and Biomedical Applications

The excellent dielectric properties and chemical stability of this compound make it a promising material for the development of highly sensitive biosensors.[3][4] In the context of drug development, such biosensors can be utilized for:

-

Early Disease Detection : HfO₂-based biosensors can be functionalized with specific antibodies to detect biomarkers, such as human interleukin-10, at very low concentrations, aiding in the early diagnosis of diseases.[30]

-

High-Throughput Screening : The miniaturization capabilities offered by HfO₂ in lab-on-a-chip devices can facilitate the rapid screening of large numbers of drug candidates.[3]

-

Biocompatibility : HfO₂ has demonstrated good biocompatibility, which is essential for in-vivo and in-vitro diagnostic applications.[3]

The charge-based sensing mechanism in HfO₂ biosensors relies on the detection of changes in the electrical properties (e.g., capacitance) at the sensor surface upon the binding of target biomolecules. The high dielectric constant of HfO₂ enhances the sensitivity of these devices.

Conclusion

This compound thin films possess a remarkable combination of structural, electrical, optical, and thermal properties that make them highly versatile for a wide range of applications. From next-generation electronics to advanced biomedical sensors, the ability to tune these properties through controlled deposition and processing is key to unlocking their full potential. For researchers and professionals in drug development and related fields, understanding the fundamental characteristics of HfO₂ is the first step toward leveraging this advanced material for creating more sensitive and reliable diagnostic tools.

References

- 1. mdpi.com [mdpi.com]

- 2. coefs.charlotte.edu [coefs.charlotte.edu]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Deposition and characterization of HfO₂ thin films [vtechworks.lib.vt.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. docta.ucm.es [docta.ucm.es]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Crystallinity Effect on Electrical Properties of PEALD–HfO2 Thin Films Prepared by Different Substrate Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural, Optical and Electrical Properties of HfO2 Thin Films Deposited at Low-Temperature Using Plasma-Enhanced Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Multifractal, Structural and Optical Properties of HfO2 Thin Films | Scientific.Net [scientific.net]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. ijsr.net [ijsr.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. web.engr.oregonstate.edu [web.engr.oregonstate.edu]

- 20. research.tue.nl [research.tue.nl]

- 21. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 22. researchgate.net [researchgate.net]

- 23. Thermal Properties of Ultrathin this compound Gate Dielectric Films | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 24. benchchem.com [benchchem.com]

- 25. web.engr.oregonstate.edu [web.engr.oregonstate.edu]

- 26. mdpi.com [mdpi.com]

- 27. [PDF] Investigation of HfO2 Thin Films on Si by X-ray Photoelectron Spectroscopy, Rutherford Backscattering, Grazing Incidence X-ray Diffraction and Variable Angle Spectroscopic Ellipsometry | Semantic Scholar [semanticscholar.org]

- 28. mdpi.com [mdpi.com]

- 29. physics.uwo.ca [physics.uwo.ca]

- 30. A novel biosensor based on this compound: Application for early stage detection of human interleukin-10 [iris.cnr.it]

Hafnium Oxide: A Comprehensive Technical Guide to Crystal Structure and Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium oxide (HfO₂), or hafnia, is a ceramic material with a unique combination of physical and chemical properties, including a high dielectric constant, a wide band gap, and excellent thermal and chemical stability.[1] These characteristics have made it a cornerstone material in the semiconductor industry for the fabrication of advanced electronic devices.[1] Beyond electronics, the biocompatibility and high atomic number of this compound have opened up promising avenues in the biomedical field, including applications in drug delivery, biosensing, and as a radiosensitizer in cancer therapy.[2][3][4] This guide provides an in-depth technical overview of the crystal structure of this compound and its complex phase transitions, with a focus on the data and methodologies relevant to researchers in both materials science and the life sciences.

Crystal Structure of this compound

This compound is a polymorphic material, meaning it can exist in several different crystal structures, each with distinct properties.[5] The most common polymorphs at atmospheric pressure are the monoclinic, tetragonal, and cubic phases.[5] Other phases, such as various orthorhombic structures, can be stabilized under specific conditions like high pressure or through doping.

At ambient conditions, the thermodynamically most stable phase of bulk this compound is the monoclinic (m-HfO₂) phase , belonging to the space group P2₁/c.[1] As temperature increases, HfO₂ undergoes phase transitions to the tetragonal (t-HfO₂) phase (space group P4₂/nmc) at approximately 2000 K, and subsequently to the cubic (c-HfO₂) phase (space group Fm-3m) at around 2870 K.[2][6]

The stabilization of metastable phases, such as the tetragonal, cubic, or the ferroelectric orthorhombic phase (Pca2₁) at lower temperatures is of significant research interest and can be achieved through various strategies including doping, strain engineering in thin films, and controlling crystallite size.[7][8]

Key Crystalline Phases of this compound

| Phase | Crystal System | Space Group | Stability Conditions | Key Properties |

| Monoclinic (m-HfO₂) ** | Monoclinic | P2₁/c | Thermodynamically stable at ambient temperature and pressure.[1] | Low dielectric constant (~16-20). |

| Tetragonal (t-HfO₂) | Tetragonal | P4₂/nmc | Stable at high temperatures (~2000 K to 2870 K).[2] Can be stabilized at lower temperatures by doping or strain.[7][8] | Higher dielectric constant than the monoclinic phase. |

| Cubic (c-HfO₂) | Cubic | Fm-3m | Stable at very high temperatures (>2870 K).[2] Can be stabilized at lower temperatures by doping.[9] | Highest symmetry, high dielectric constant. |

| Orthorhombic (o-HfO₂) ** | Orthorhombic | Pca2₁ | Metastable phase, responsible for ferroelectricity in HfO₂ thin films.[1] Stabilized by doping, strain, and confinement.[7][8] | Ferroelectric, piezoelectric. |

| Orthorhombic | Orthorhombic | Pbca | High-pressure phase. | Antiferroelectric. |

Lattice Parameters of this compound Polymorphs

The precise lattice parameters of this compound polymorphs can vary depending on the synthesis method, doping, and strain. The following table provides representative values from experimental and computational studies.

| Phase | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Monoclinic (P2₁/c) | 5.115 | 5.172 | 5.295 | 99.18 | [10] |

| Tetragonal (P4₂/nmc) | 3.63 | 3.63 | 5.21 | 90 | [5] |

| Cubic (Fm-3m) | 5.11 | 5.11 | 5.11 | 90 | [11] |

| Orthorhombic (Pca2₁) | 5.04 | 5.09 | 5.24 | 90 | [1] |

Phase Transitions in this compound

The transitions between the different crystalline phases of this compound are influenced by a variety of factors, making it a rich area of study. Understanding and controlling these phase transitions is critical for tailoring the material's properties for specific applications.

Temperature-Induced Phase Transitions

In its bulk form, this compound undergoes a well-defined series of phase transitions with increasing temperature at atmospheric pressure.

This sequence represents the thermodynamically favorable transitions. However, the exact transition temperatures can be influenced by factors such as impurities and grain size.[2]

Pressure-Induced Phase Transitions

Applying external pressure to this compound at room temperature can also induce phase transformations. The monoclinic phase transitions to an orthorhombic phase (HfO₂-II, space group Pbcm) at pressures around 2.6-4.3 GPa.[12] Further increases in pressure can lead to other high-pressure phases.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Osteogenic and Biomedical Prospects of Hafnium and Its Compounds: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Synthesis and Bioapplication of Emerging Nanomaterials of Hafnium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of this compound nanomaterials_Chemicalbook [chemicalbook.com]

- 7. Anodic formation and biomedical properties of hafnium-oxide nanofilms - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Use of hafnium(IV) oxide in biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. researchgate.net [researchgate.net]

- 12. Formation mechanism of this compound nanoparticles by a hydrothermal route - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26663K [pubs.rsc.org]

electronic band structure of monoclinic hafnium oxide

An In-Depth Technical Guide to the Electronic Band Structure of Monoclinic Hafnium Oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (HfO₂), particularly in its monoclinic (m-HfO₂) crystal structure, is a ceramic material with a high dielectric constant and a wide band gap, making it a cornerstone of the modern semiconductor industry as a replacement for SiO₂ in gate dielectrics.[1] At ambient temperature and pressure, the monoclinic phase (space group P2₁/c) is the most thermodynamically stable form of HfO₂.[1]

While its role in electronics is well-established, the unique physicochemical properties of this compound are paving the way for innovative biomedical applications.[2] Of particular interest to drug development professionals is the use of HfO₂ nanoparticles as radiosensitizers in cancer therapy.[3][4] These nanoparticles, such as NBTXR3, accumulate in tumors and, when activated by ionizing radiation, enhance the local energy deposition, leading to increased generation of cytotoxic free radicals and improved tumor cell destruction.[3][5] Furthermore, the electronic properties of HfO₂ are being leveraged in the development of advanced biosensors.[2][6]

Understanding the electronic band structure of m-HfO₂ is fundamental to harnessing and optimizing its performance in both electronic and biomedical applications. This guide provides a comprehensive overview of the core electronic properties of m-HfO₂, details the experimental and theoretical methods used for its characterization, and contextualizes this knowledge for a multidisciplinary audience.

The Electronic Band Structure of Monoclinic HfO₂

The electronic band structure of a material describes the ranges of energy that an electron is allowed or forbidden to have. It is characterized by the valence band (the highest energy band filled with electrons) and the conduction band (the lowest energy band that is empty of electrons). The energy difference between the top of the valence band and the bottom of the conduction band is known as the band gap (E_g).

Monoclinic HfO₂ is a wide-band-gap insulator.[7] Its valence band is primarily composed of O 2p atomic states, with some contribution from Hf 5d states, indicating a degree of covalency in the Hf-O bonds.[8] The conduction band is formed predominantly by the Hf 5d states.[8][9]

Theoretical calculations and experimental evidence indicate that m-HfO₂ has an indirect band gap, meaning the maximum energy of the valence band and the minimum energy of the conduction band occur at different points in the Brillouin zone.[1][10][11] One study using density functional theory (DFT) with a full relativistic treatment identified the indirect gap as a Γ → X transition.[1]

Quantitative Data on Electronic Properties

The following tables summarize key quantitative data for the electronic properties of monoclinic HfO₂ as reported in the literature.

**Table 1: Band Gap of Monoclinic this compound (m-HfO₂) **

| Method | Functional/Technique | Band Gap (eV) | Direct/Indirect |

| Theoretical | |||

| DFT | MGGA-TB09+c | 5.73 | - |

| DFT | GGA | 3.98 | Indirect (Γ → X) |

| DFT | GLLB-SC | 4.02 | - |

| DFT | PBE0 | 5.246 | - |

| DFT | GW Approximation | 5.65 | Indirect (Γ → B) |

| Experimental | |||

| UV Spectroscopy | - | 5.68 | - |

| Spectroscopic Ellipsometry | MOCVD film | 5.8 ± 0.1 | - |

| XPS (O 1s loss) | - | 5.7 | - |

This table presents a selection of reported band gap values. DFT results are known to be sensitive to the chosen functional, with standard GGA typically underestimating the experimental band gap, while hybrid functionals (like PBE0) and GW corrections provide closer agreement.[12][13]

**Table 2: Carrier Effective Masses in Monoclinic this compound (m-HfO₂) **

| Carrier | Direction | Effective Mass (m*/m₀) | Reference |

| Electron | Isotropic (Tunneling) | 0.11 ± 0.03 | [14] |

| Electron | - | < 1 | [10] |

| Hole | - | < 1 | [10] |

m₀ is the free electron rest mass. The effective mass is a critical parameter for understanding charge transport and tunneling currents in electronic devices.

Experimental and Theoretical Protocols

Characterizing the electronic band structure of m-HfO₂ requires a combination of theoretical modeling and experimental validation.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for calculating the band structure, density of states (DOS), and effective masses of materials.

Methodology:

-

Structural Input: Begin with the crystal structure of monoclinic HfO₂ (space group P2₁/c). The lattice parameters (a, b, c, and β) and atomic positions are defined based on experimental data (e.g., from X-ray diffraction).[15]

-

Computational Method: Employ a plane-wave pseudopotential approach, as implemented in software packages like VASP or CASTEP.[10][12]

-

Exchange-Correlation Functional: Select an appropriate exchange-correlation functional. The Generalized Gradient Approximation (GGA) is a common starting point, but it often underestimates the band gap.[1][12] For more accurate band gap calculations, hybrid functionals (e.g., PBE0, HSE06) or many-body perturbation theory approaches like the GW approximation are used.[11][13][16]

-

Self-Consistent Field (SCF) Calculation: Perform a self-consistent calculation to determine the ground-state electronic charge density. This involves iteratively solving the Kohn-Sham equations until the charge density converges.

-

Band Structure Calculation: Using the converged charge density, calculate the electronic energies (eigenvalues) along high-symmetry directions (k-points) in the Brillouin zone.

-

Data Analysis: Plot the calculated energies versus the k-points to visualize the band structure. The band gap is determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM). The total and partial density of states (TDOS and PDOS) are also calculated to understand the contributions of different atomic orbitals.[8][9]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is used to probe the valence band structure and determine the band gap from core-level spectra.

Methodology:

-

Sample Preparation: Ensure the HfO₂ sample surface is clean and free of contaminants. In-situ sputtering with low-energy Ar⁺ ions can be used for cleaning, though it may introduce surface defects.

-

X-ray Source: Irradiate the sample with a monochromatic X-ray source, typically Al Kα (1486.6 eV).[17]

-

Energy Analysis: Measure the kinetic energy of the emitted photoelectrons using a hemispherical electron energy analyzer.

-

Spectral Acquisition:

-

Survey Scan: Acquire a wide-range spectrum to identify all elements present on the surface.

-

High-Resolution Scans: Acquire detailed spectra of the Hf 4f, O 1s, and valence band regions. The Hf 4f spectrum for HfO₂ shows two peaks (4f₇/₂ and 4f₅/₂) corresponding to the Hf⁴⁺ oxidation state.[18]

-

-

Band Gap Determination: The band gap can be estimated from the O 1s core-level spectrum. The onset of the inelastic loss spectrum on the high binding energy side of the O 1s peak corresponds to electrons losing energy by exciting electron-hole pairs across the band gap. The energy difference between the core-level peak and the onset of this loss feature provides an estimate of E_g.[17][19]

-

Valence Band Analysis: The spectrum near the Fermi level (0 eV binding energy) reveals the structure of the valence band. The valence band maximum can be determined by linear extrapolation of the leading edge of the valence band spectrum to the baseline.[20]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the absorption or reflectance of a material as a function of wavelength. It is a common and straightforward method for experimentally determining the optical band gap.

Methodology:

-

Sample Preparation: Prepare a thin film of HfO₂ on a transparent substrate (e.g., quartz) or a fine powder dispersion of HfO₂ nanoparticles. For powders, a diffuse reflectance accessory is used.[21]

-

Spectrophotometer Setup: Use a dual-beam UV-Vis-NIR spectrophotometer to measure the absorbance or diffuse reflectance over a wavelength range that covers the expected absorption edge (e.g., 200-800 nm).[22]

-

Spectral Measurement: Record the absorbance (A) or reflectance (R) spectrum. For diffuse reflectance, the data is often converted to absorbance using the Kubelka-Munk function.

-

Tauc Plot Analysis: The optical band gap is determined using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap (E_g) is given by the equation: (αhν)ⁿ = A(hν - E_g) where A is a constant and the exponent n depends on the nature of the electronic transition (n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition).

-

Band Gap Extraction: Plot (αhν)ⁿ versus hν. For an indirect band gap material like m-HfO₂, a plot of (αhν)¹/² versus hν is used. The band gap (E_g) is determined by extrapolating the linear portion of the curve to the x-axis (where (αhν)¹/² = 0).[22]

Visualized Workflows and Relationships

The following diagrams illustrate the workflows and logical connections involved in the study of m-HfO₂'s electronic structure.

Caption: Experimental workflow for characterizing the electronic properties of m-HfO₂.

Caption: Logical relationship of steps in a typical DFT calculation for electronic structure.

Caption: Signaling pathway analogy for HfO₂ nanoparticle-mediated radiosensitization.

Relevance to Drug Development and Biomedical Applications

The electronic properties of m-HfO₂ are directly relevant to its performance in emerging biomedical technologies.

-

Radiosensitization for Cancer Therapy: The primary mechanism behind the use of HfO₂ nanoparticles as radiosensitizers is their high atomic number (Z=72) compared to soft tissue (Z≈7.4).[4] Materials with a high Z have a much larger photoelectric absorption cross-section for X-rays. When irradiated, HfO₂ nanoparticles absorb significantly more energy than the surrounding tissue and emit a cascade of secondary electrons.[23] This enhanced, localized energy deposition leads to a dramatic increase in the production of highly reactive oxygen species (ROS), which are cytotoxic and cause damage to critical cellular components like DNA, ultimately inducing cancer cell death.[5][6] The wide band gap of HfO₂ ensures it is chemically inert under physiological conditions in the absence of radiation, contributing to its biocompatibility.[2]

-

Biosensing: The high dielectric constant of HfO₂ makes it an excellent material for insulating gates in field-effect transistors (FETs) used for biosensing. The surface of the HfO₂ can be functionalized to specifically bind target biomolecules (e.g., proteins, DNA). This binding event alters the local electric field at the gate surface, which in turn modulates the current flowing through the transistor, allowing for highly sensitive, label-free detection.[6] The material's stability and low toxicity are also advantageous for in-vitro and potentially in-vivo diagnostic devices.[6]

Conclusion

Monoclinic this compound is a material of significant technological importance, with a well-characterized electronic band structure that underpins its utility in microelectronics. This guide has provided an in-depth overview of its key electronic properties, including its indirect wide band gap and the nature of its valence and conduction bands. By detailing the standard theoretical and experimental protocols used for its characterization, we provide a foundational understanding for researchers across disciplines. Crucially, for professionals in drug development and biomedical science, it is clear that these fundamental electronic and physical properties are the very reason HfO₂ nanoparticles are emerging as a promising platform for next-generation cancer therapies and advanced diagnostic tools. A thorough understanding of this material's electronic structure is therefore essential for the rational design and optimization of these novel biomedical applications.

References

- 1. arxiv.org [arxiv.org]

- 2. Synthesis and Bioapplication of Emerging Nanomaterials of Hafnium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound nanoparticles: toward an in vitro predictive biological effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances of hafnium based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances of hafnium based nanomaterials for cancer theranostics [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Density Functional Theory (DFT) Analysis on the Structural, Electronic, and Optical Properties of Monoclinic HfO2 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. redalyc.org [redalyc.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of HfO2 Thin Films on Si by X-ray Photoelectron Spectroscopy, Rutherford Backscattering, Grazing Incidence X-ray Diffraction and Variable Angle Spectroscopic Ellipsometry | MDPI [mdpi.com]

- 18. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Hafnium [xpsfitting.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound | HfO2 | CID 292779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Thermodynamic Landscape of Hafnium Oxide Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hafnium oxide (HfO₂), a material of significant interest in semiconductor technology and other advanced applications, exhibits a rich polymorphism that dictates its physical and chemical properties. Understanding the thermodynamic stability of its various crystalline phases is paramount for controlling its synthesis and optimizing its performance in diverse applications. This in-depth technical guide provides a comprehensive overview of the thermodynamic stability of different this compound phases, supported by quantitative data, detailed experimental protocols, and visual representations of key relationships.

The Polymorphs of this compound

At ambient pressure, this compound is known to exist in three primary crystalline phases as a function of temperature. Other metastable phases, such as the orthorhombic phase, can be stabilized under specific conditions like high pressure or in thin films.

-

Monoclinic (m-HfO₂): The most stable phase at room temperature and ambient pressure, belonging to the P2₁/c space group.[1]

-

Tetragonal (t-HfO₂): Becomes the stable phase at elevated temperatures, typically emerging from the monoclinic phase around 2000 K.[2]

-

Cubic (c-HfO₂): The highest temperature crystalline phase before melting, with a fluorite structure.

-

Orthorhombic (o-HfO₂): A metastable phase that has garnered significant attention for its ferroelectric properties.

Thermodynamic Stability and Phase Transitions

The stability of a particular HfO₂ phase is governed by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T): G = H - TS. The phase with the lowest Gibbs free energy under a specific set of conditions is the most thermodynamically stable.

At ambient conditions, the monoclinic phase possesses the lowest cohesive energy, rendering it the most stable polymorph.[1] As temperature increases, the entropic contribution to the Gibbs free energy becomes more significant, favoring the formation of higher symmetry, less densely packed structures. This leads to the phase transition from monoclinic to tetragonal at approximately 2000 K, and subsequently to the cubic phase at higher temperatures.[2]

Quantitative Thermodynamic Data

The following table summarizes key thermodynamic parameters for the different phases of this compound. It is important to note that these values, particularly for the higher temperature phases, are often derived from a combination of experimental measurements and theoretical calculations, leading to some variability in the literature.

| Phase | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Cohesive Energy (eV/unit cell) | Relative Energy (to monoclinic) (eV/f.u.) |

| Monoclinic (m-HfO₂) ** | -1117.1 | -46.98[1] | 0 |

| Tetragonal (t-HfO₂) | -1109.7 | -45.76[1] | +0.12 |

| Cubic (c-HfO₂) | -1101.2 | -45.51[1] | +0.19 |

| Orthorhombic (o-HfO₂) ** | Not readily available | -46.64[1] | +0.03 |

Note: The standard enthalpy of formation values are for 298.15 K. Cohesive and relative energy values are from computational studies and indicate the relative stability at 0 K.

Experimental Determination of Thermodynamic Stability

Several experimental techniques are employed to investigate the thermodynamic stability and phase transitions of this compound. High-Temperature X-ray Diffraction (HT-XRD) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly used methods.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD allows for the in-situ identification of crystalline phases as a function of temperature. By monitoring the changes in the diffraction pattern during heating and cooling cycles, the temperatures of phase transitions can be accurately determined.

Experimental Protocol for HT-XRD:

-

Sample Preparation: A fine powder of the this compound sample is prepared to ensure good particle statistics and minimize preferred orientation.[3] The powder is typically placed on a sample holder made of a high-temperature resistant material like platinum or alumina.

-

Instrument Setup: The sample is mounted in a high-temperature chamber equipped with a heating element and a thermocouple for precise temperature control. The chamber is integrated into an X-ray diffractometer. The atmosphere within the chamber can be controlled (e.g., air, inert gas, or vacuum).[4]

-

Data Collection: A series of XRD patterns are collected at different temperatures as the sample is heated and cooled at a controlled rate (e.g., 10 °C/min).[5] Each scan covers a specific 2θ range to capture the characteristic diffraction peaks of the expected HfO₂ phases.

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. The transition temperatures are identified as the point where peaks corresponding to a new phase appear and peaks of the previous phase disappear. Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to the thermal events associated with phase transitions, such as the absorption or release of heat (enthalpy change).

Experimental Protocol for DSC:

-

Sample Preparation: A small, accurately weighed amount of the HfO₂ powder (typically 1-15 mg) is placed in a crucible, often made of aluminum, alumina, or platinum, depending on the temperature range.[6] An empty crucible is used as a reference.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC instrument. The desired temperature program, including the starting and ending temperatures and the heating/cooling rate (e.g., 10-20 °C/min), is set.[2] The measurement is typically performed under a controlled atmosphere of an inert gas like nitrogen or argon to prevent any unwanted reactions.

-

Data Collection: The instrument heats or cools the sample and reference at the programmed rate and records the differential heat flow.

-

Data Analysis: The resulting DSC curve (thermogram) shows peaks corresponding to thermal events. Endothermic peaks (heat absorption) are characteristic of solid-solid phase transitions and melting, while exothermic peaks (heat release) can indicate crystallization or other reactions. The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Conclusion

The thermodynamic stability of this compound polymorphs is a critical factor influencing its properties and applications. The monoclinic phase is the ground state at ambient conditions, with transitions to tetragonal and cubic phases at progressively higher temperatures. While experimental determination of thermodynamic parameters for high-temperature phases remains challenging, a combination of advanced experimental techniques like High-Temperature X-ray Diffraction and Differential Scanning Calorimetry, alongside robust computational modeling, provides a comprehensive understanding of the thermodynamic landscape of this important material. This knowledge is essential for the rational design and synthesis of this compound-based materials with tailored properties for a wide range of technological applications.

References

- 1. mdpi.com [mdpi.com]

- 2. osti.gov [osti.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. High Temperature Real-Time X-Ray Diffraction Analysis | Lucideon [lucideon.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The Application of DSC in the Area of Oxides Layer Analysis of Materials | Universal Lab Blog [universallab.org]

The Dawn of a New Era in Transistor Technology: A Review of Early Research on Hafnium Oxide as a High-k Dielectric

For Researchers, Scientists, and Drug Development Professionals

The relentless scaling of complementary metal-oxide-semiconductor (CMOS) technology, as famously predicted by Moore's Law, faced a fundamental roadblock at the turn of the 21st century. As transistor dimensions shrank, the silicon dioxide (SiO₂) gate dielectric, a cornerstone of the industry for decades, was thinned to just a few atomic layers. This resulted in unacceptably high gate leakage currents due to quantum mechanical tunneling, threatening to halt further progress.[1][2][3][4] The solution lay in the introduction of a new class of materials with a higher dielectric constant (k), known as high-k dielectrics. These materials could be physically thicker, thereby reducing leakage, while maintaining the same capacitance as a much thinner SiO₂ layer.[2][3][4] Among a host of candidates, hafnium oxide (HfO₂) emerged as the frontrunner due to its favorable combination of a relatively high dielectric constant, good thermal stability in contact with silicon, and a suitable band gap.[1][4][5] This technical guide delves into the pivotal early research that established HfO₂ as the high-k dielectric of choice, paving the way for subsequent generations of smaller, more powerful microprocessors.

The Promise of this compound: Key Properties and Early Findings

Early investigations into alternative dielectrics explored a range of metal oxides including Ta₂O₅, TiO₂, ZrO₂, and Al₂O₃.[1] However, many of these materials suffered from issues such as reactivity with the silicon substrate or insufficient thermal stability.[1] this compound, on the other hand, demonstrated superior thermodynamic stability when in contact with silicon, a critical requirement for integration into the existing CMOS fabrication process.[1][4][5]

Initial studies focused on characterizing the fundamental electrical and material properties of HfO₂ thin films. Researchers explored various deposition techniques, each with its own set of advantages and challenges, to grow high-quality HfO₂ layers. The primary goals were to achieve a high dielectric constant, low leakage current, a low density of interface traps, and high breakdown voltage.

Quantitative Data from Early HfO₂ Research

The following tables summarize key quantitative data from various early studies on this compound films, showcasing the influence of different deposition methods and post-deposition annealing conditions.

| Deposition Method | Precursor(s) | Dielectric Constant (k) | Equivalent Oxide Thickness (EOT) (nm) | Leakage Current Density (A/cm²) | Reference |

| CVD | Not Specified | 22.18 (600°C anneal), 16.95 (700°C anneal) | 2.45 (600°C anneal), 2.73 (700°C anneal) | 7.4 x 10⁻⁸ (as-deposited), 2.6 x 10⁻⁵ (800°C anneal) at 1V | [1] |

| Plasma Oxidation | Not Specified | 22 (500°C anneal) | Not Specified | Not Specified | [1] |

| Remote Plasma Oxidation | Not Specified | Not Specified | Not Specified | 1.7 x 10⁻⁶ | [1] |

| ALD | Tetrakis(ethylmethylamino)hafnium (TEMAHf) | ~14 | 1.3 | Not Specified | [1][6] |

| Sol-Gel | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Pulsed Laser Deposition | Not Specified | Highest reported value (not specified) | Not Specified | Not Specified | [1] |

| Annealing Temperature (°C) | Dielectric Constant (k) | Leakage Current Density (A/cm²) @ Field (MV/cm) | Reference |

| As-deposited | 12.2 | 9.8 x 10⁻⁸ @ +0.75 | [1] |

| 700 | 16.5 | 9.2 x 10⁻⁷ @ -0.75 | [1] |

| 500 (Plasma Oxidation) | 22 | Not Specified | [1] |

Key Experimental Protocols

The successful integration of HfO₂ into CMOS devices hinged on the development of precise and repeatable deposition and characterization techniques.

Deposition Techniques

1. Atomic Layer Deposition (ALD): ALD quickly became a favored method for depositing HfO₂ films due to its ability to produce highly conformal and uniform films with atomic-level thickness control.[7]

-

Methodology: ALD is a cyclical deposition process based on sequential, self-limiting surface reactions.

-

Precursor Pulse: A pulse of a hafnium-containing precursor, such as tetrakis(ethylmethylamino)hafnium (TEMAHf) or hafnium tetrachloride (HfCl₄), is introduced into the reaction chamber.[6][8] The precursor molecules chemisorb onto the substrate surface, forming a monolayer.

-

Purge: The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor molecules and byproducts.

-

Oxidant Pulse: A pulse of an oxidant, typically water (H₂O) or ozone (O₃), is introduced.[7] The oxidant reacts with the precursor monolayer on the surface to form a thin layer of HfO₂.

-

Purge: The chamber is purged again to remove the oxidant and reaction byproducts. This four-step cycle is repeated until the desired film thickness is achieved. The growth per cycle is typically in the range of 1 Å.[3]

-

-

Typical Parameters:

2. Chemical Vapor Deposition (CVD): CVD was another widely explored technique for HfO₂ deposition.

-

Methodology: In CVD, the substrate is exposed to one or more volatile precursors which react and/or decompose on the substrate surface to produce the desired deposit. For HfO₂, a metalorganic hafnium precursor and an oxidant are typically used.

-

Typical Parameters:

-

Substrate Temperature: Generally higher than ALD, in the range of 400-600°C.

-

Precursors: Metalorganic compounds of hafnium.

-

Electrical Characterization

Once the HfO₂ films were deposited, their electrical properties were thoroughly characterized to assess their suitability as a gate dielectric.

-

Capacitance-Voltage (C-V) Measurements: This is a fundamental technique used to determine the dielectric constant, equivalent oxide thickness (EOT), and the density of fixed charges and interface traps. A metal-insulator-semiconductor (MIS) capacitor structure is fabricated by depositing a metal gate electrode on top of the HfO₂ film grown on a silicon substrate. The capacitance of this device is then measured as a function of the applied DC voltage bias, often with a superimposed small AC signal at a specific frequency (e.g., 1 MHz).

-

Current-Voltage (I-V) Measurements: I-V measurements are used to determine the leakage current density and the breakdown voltage of the dielectric film. A voltage is swept across the MIS capacitor, and the resulting current is measured. The leakage current is the current that flows through the dielectric under a given electric field, while the breakdown voltage is the voltage at which the dielectric catastrophically fails.

Visualizing the Processes

To better understand the concepts and workflows involved in the early research of HfO₂, the following diagrams are provided.

Caption: The driving force behind the transition to high-k dielectrics.

Caption: A typical workflow for creating and testing HfO2-based capacitors.

Caption: The sequential nature of the ALD process for HfO2 deposition.

Conclusion

The early research into this compound as a high-k gate dielectric was a critical turning point in the history of semiconductor technology. It addressed the imminent threat of the "leakage current crisis" and enabled the continued scaling of CMOS devices. The foundational work on deposition techniques like ALD and CVD, coupled with rigorous electrical characterization, established HfO₂ as a robust and reliable replacement for SiO₂. This pioneering research laid the groundwork for the eventual industrial adoption of HfO₂ in the 45 nm technology node and beyond, ensuring that Moore's Law would continue to hold true for years to come. The principles and methodologies developed during this period continue to influence the research and development of new materials for future generations of electronic devices.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. cityu.edu.hk [cityu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 8. Comparative study of the growth characteristics and electrical properties of atomic-layer-deposited HfO2 films obtained from metal halide and amide precursors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Hafnium Oxide: Chemical Formula and Stoichiometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium(IV) oxide, commonly known as hafnia, is an inorganic compound of significant interest across various high-technology sectors. With the chemical formula HfO₂, this colorless, inert solid is distinguished by its high dielectric constant (high-κ), wide band gap, and excellent thermal and chemical stability.[1][2] These properties make it a leading candidate for replacing silicon dioxide (SiO₂) as a gate insulator in advanced semiconductor devices, such as field-effect transistors and DRAM capacitors.[1][3][4] Furthermore, its refractory nature allows for applications in optical coatings and as insulation for high-temperature devices like thermocouples.[1] Emerging research into hafnium oxide nanoparticles has also revealed potential in biomedical applications, particularly as a radiosensitizer in cancer therapy.[5][6]

This guide provides an in-depth overview of the chemical formula, stoichiometry, crystalline structures, and synthesis protocols of this compound, tailored for professionals in research and development.

Chemical Formula and Stoichiometry

The ideal chemical formula for this compound is HfO₂ .[1][5] This formula represents a stoichiometrically balanced compound where hafnium exists in its +4 oxidation state, ionically bonded to two oxygen atoms.

-

Molecular Weight : The molar mass of HfO₂ is approximately 210.49 g/mol .[1][5]

-

Composition : By mass, it consists of approximately 84.8% hafnium and 15.2% oxygen.[7]

Non-Stoichiometry in this compound

While HfO₂ is the most stable and common form, this compound can exhibit non-stoichiometry, represented by the formula HfO₂₋ₓ . This oxygen deficiency is critical in the fields of microelectronics, particularly for resistive-switching memory (ReRAM) devices.[8][9] The presence of oxygen vacancies (the 'x' in HfO₂₋ₓ) creates defect states within the material, altering its electronic properties from an insulator to a semiconductor.[8][9][10]

The degree of oxygen deficiency can be controlled during the synthesis process, such as molecular beam epitaxy or sputtering, by engineering the oxygen partial pressure.[9][11] This allows for the stabilization of novel sub-stoichiometric polymorphs, such as a low-temperature cubic phase (c-HfO₁.₇) and a hexagonal phase (hcp-HfO₀.₇), which are not stable in the stoichiometric form.[8][9][10]

Crystalline Phases and Polymorphism

This compound is polymorphic, meaning it can exist in several different crystal structures, or phases, depending on temperature, pressure, and processing conditions.[2] Each polymorph possesses distinct physical and electrical properties. The most stable phase at ambient conditions is the monoclinic phase.[2][12]

// Node Definitions Amorphous [label="Amorphous\n(< 400-450°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monoclinic [label="Monoclinic (P2₁/c)\n(Ambient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetragonal [label="Tetragonal (P4₂/nmc)\n(~1700°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Cubic [label="Cubic (Fm-3m)\n(~2600°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Orthorhombic [label="Orthorhombic (Pca2₁)\n(Metastable, Ferroelectric)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amorphous -> Monoclinic [label="Annealing"]; Monoclinic -> Tetragonal [label="Heating"]; Tetragonal -> Cubic [label="Heating"]; Cubic -> Tetragonal [label="Cooling"]; Tetragonal -> Monoclinic [label="Cooling"]; Monoclinic -> Orthorhombic [label="Doping/\nStrain"]; } caption: "Temperature and process-dependent phase transitions of HfO₂."

Properties of Major HfO₂ Polymorphs

The structural and electronic properties of the primary this compound phases are summarized below. These values can vary based on the synthesis method and film thickness.

| Property | Monoclinic (m-HfO₂) | Tetragonal (t-HfO₂) | Cubic (c-HfO₂) | Orthorhombic (o-HfO₂) |

| Space Group | P2₁/c | P4₂/nmc | Fm-3m | Pca2₁ |

| Stability | Ambient | ~1700°C | ~2600°C | Metastable |

| Density | 9.68 g/cm³[1] | Higher than monoclinic | Higher than tetragonal | - |

| Band Gap | 5.3 - 5.8 eV[1][2][3] | ~5.3 eV | - | 5.6 eV[12] |

| Dielectric Constant (κ) | ~22[12] | ~28-30 | ~18-20 | ~28-35 |

| Key Feature | Most stable phase | High-temperature phase | Highest-temperature phase | Ferroelectric[12] |

Experimental Protocol: Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a state-of-the-art thin-film deposition technique that offers precise, atomic-level control over film thickness and conformality, making it ideal for fabricating high-quality HfO₂ films for semiconductor applications.[4][13]

Methodology for Thermal ALD of HfO₂

This protocol describes a typical thermal ALD process using a hafnium precursor and water as the oxidant.

1. Precursors and Substrate:

-

Hafnium Precursor : Tetrakis(diethylamino)hafnium (Hf(N(C₂H₅)₂)₄) or Hafnium Tetranitrate (Hf(NO₃)₄).[13][14]

-

Oxygen Source (Oxidant) : Deionized (DI) water (H₂O).[13]

-

Substrate : Hydrogen-terminated Silicon (Si) wafer. The native oxide is typically removed using a dilute hydrofluoric acid (HF) solution dip.[14][15]

-

Carrier/Purge Gas : High-purity nitrogen (N₂) or argon (Ar).

2. Deposition Parameters:

-

Substrate Temperature : The ALD process window is typically between 180°C and 350°C. Below this range, precursor condensation can occur, and above it, thermal decomposition of the precursor can lead to uncontrolled growth.[13][14]

-

Precursor Temperature (Bubbler) : Heated to a specific temperature (e.g., 80-85°C for Hf(NO₃)₄) to ensure adequate vapor pressure.[15]

-

Reactor Pressure : Maintained at a low pressure, typically around 0.25 Torr.[16]

3. The ALD Cycle (Four Steps): The process consists of repeating a sequence of four steps until the desired film thickness is achieved.

-

Step 1: Precursor Pulse : A pulse of the hafnium precursor vapor is introduced into the reactor chamber. The precursor molecules chemisorb onto the substrate surface, forming a self-limiting monolayer. (Typical pulse time: 0.5 - 4.0 seconds).[14][15]

-

Step 2: Purge : The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted precursor molecules and gaseous byproducts. (Typical purge time: 5 - 10 seconds).[14][16]

-

Step 3: Oxidant Pulse : A pulse of water vapor is introduced into the chamber. The H₂O molecules react with the surface-adsorbed precursor layer, oxidizing the hafnium and forming HfO₂. (Typical pulse time: 0.6 - 1.0 seconds).[14][15]

-

Step 4: Purge : The chamber is purged again with inert gas to remove unreacted water vapor and reaction byproducts.

4. Growth Rate: The growth per cycle (GPC) is typically in the range of 0.12 - 0.14 nm/cycle.[15] The final film thickness is precisely controlled by the total number of ALD cycles performed.

Characterization Workflow and Biomedical Applications

Following synthesis, HfO₂ films and nanoparticles undergo extensive characterization to determine their physical, chemical, and electrical properties.

Characterization Techniques

-

Structural Analysis : X-ray Diffraction (XRD) is used to identify the crystalline phase (monoclinic, cubic, etc.), while Transmission Electron Microscopy (TEM) reveals the film's internal structure and thickness.[17][18]

-

Chemical Analysis : X-ray Photoelectron Spectroscopy (XPS) determines the chemical composition, stoichiometry (O/Hf ratio), and bonding states.[4][11] Energy-Dispersive X-ray Spectroscopy (EDS) also provides elemental composition.[17]

-

Electrical Analysis : For electronic applications, Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements are performed on metal-oxide-semiconductor (MOS) structures to determine properties like the dielectric constant and leakage current.[17]

Application in Drug Development: Radiosensitization

In oncology, this compound nanoparticles (such as NBTXR3) are being investigated as potent radiosensitizers.[5] When injected into a tumor, these nanoparticles accumulate within cancer cells.[5][6] Due to hafnium's high atomic number, the nanoparticles absorb significantly more energy from ionizing radiation (like X-rays) than surrounding soft tissue. This absorbed energy leads to a massive local emission of electrons, which in turn generates a high concentration of cytotoxic reactive oxygen species (ROS). The resulting oxidative stress causes targeted damage and destruction of the cancer cells, enhancing the efficacy of radiotherapy.[6]

References

- 1. Hafnium(IV) oxide - Wikipedia [en.wikipedia.org]

- 2. scholarworks.utep.edu [scholarworks.utep.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound | HfO2 | CID 292779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular weight of this compound [convertunits.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Defect-Stabilized Substoichiometric Polymorphs of this compound with Semiconducting Properties - ACS Applied Materials & Interfaces - Figshare [figshare.com]

- 10. Novel Polymorphs of this compound published in ACS Applied Materials and Interfaces – Advanced Thin Film Technology – TU Darmstadt [mawi.tu-darmstadt.de]

- 11. chemie.rwth-aachen.de [chemie.rwth-aachen.de]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. web.engr.oregonstate.edu [web.engr.oregonstate.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. research.tue.nl [research.tue.nl]

- 18. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Optical Properties and Refractive Index of Hafnium Oxide

For Researchers, Scientists, and Drug Development Professionals

Hafnium oxide (HfO₂), also known as hafnia, is a ceramic material with compelling optical properties that have positioned it as a critical component in a wide array of advanced applications, from optical coatings to next-generation electronics. Its high refractive index, wide bandgap, and excellent thermal and chemical stability make it a material of significant interest. This technical guide provides an in-depth exploration of the optical characteristics of this compound, with a focus on its refractive index and the experimental methodologies used for its characterization.

Core Optical Properties of this compound

This compound is an electrical insulator with a wide band gap, typically reported to be in the range of 5.3 to 6.0 eV.[1][2][3] This wide bandgap contributes to its transparency in the near-UV to infrared regions of the electromagnetic spectrum.[4] The material's high refractive index and low absorption make it particularly suitable for optical coatings, including anti-reflective coatings, high-reflectivity mirrors, and interference filters.[5][6]

The optical properties of this compound thin films are not intrinsic but are highly dependent on several factors, including the deposition method, process parameters, and the resulting film microstructure (amorphous or crystalline phase).[7][8]

Refractive Index and Extinction Coefficient

The refractive index (n) of a material describes how light propagates through it, while the extinction coefficient (k) quantifies the amount of light lost due to absorption. For this compound, the refractive index is a key parameter for the design of optical devices.

A typical value for the refractive index of HfO₂ at a wavelength of 632.8 nm is approximately 1.91, with an extinction coefficient close to zero, indicating minimal absorption at this wavelength.[1][2] However, this value can vary significantly. For instance, amorphous films have been reported to have a higher refractive index than polycrystalline films, a phenomenon attributed to higher density.[9] The refractive index of sputter-deposited films has been shown to increase from 1.80 to 2.09 (at 550 nm) with increasing deposition temperature.[7][10]

The relationship between the refractive index and wavelength, known as dispersion, is a critical consideration in optical design. The refractive index of this compound generally decreases with increasing wavelength, following a Cauchy dispersion relation in the transparent region.[7][11]

Band Gap

The band gap of this compound is a crucial factor determining its transparency range and electrical properties. The reported band gap values vary depending on the crystal structure and measurement technique. For amorphous HfO₂, the band gap is typically around 5.8 eV.[12] The monoclinic phase, which is the most stable crystalline form at room temperature, has a calculated band gap of approximately 4.02 eV.[13] Different theoretical and experimental studies have reported values ranging from 3.65 eV for the cubic phase to over 6.0 eV for the tetragonal phase.[14][15]

Factors Influencing Optical Properties

The optical properties of this compound thin films are intricately linked to their physical and chemical characteristics, which are in turn determined by the fabrication process.

-

Deposition Method: Various techniques are employed to deposit HfO₂ thin films, including electron beam evaporation, sputtering, and atomic layer deposition (ALD).[9][16][17] Each method offers different levels of control over film properties. For instance, sputtering parameters such as gas flow ratios, substrate temperature, and RF power levels significantly affect the film's structure and, consequently, its optical properties.[18]

-

Deposition Temperature: The substrate temperature during deposition has a profound impact on the crystallinity and density of the film. Higher deposition temperatures generally lead to the formation of nanocrystalline films with higher density and a higher refractive index.[7][10]

-

Annealing: Post-deposition annealing in an oxygen atmosphere can improve the structural properties of HfO₂ films, leading to an increase in crystallite size, packing density, and refractive index.[19]

-

Film Structure: Amorphous HfO₂ films tend to have a higher refractive index than their polycrystalline counterparts due to a higher density.[9] The crystalline phase (monoclinic, tetragonal, cubic, orthorhombic) also influences the band gap energy.[12][14][15]

Quantitative Data Summary

The following tables summarize the key optical parameters of this compound as reported in the literature, highlighting the influence of various factors.

| Property | Value | Wavelength (nm) | Deposition Method/Conditions | Reference(s) |

| Refractive Index (n) | 1.91 | 632.8 | Typical sample | [1] |

| 1.910 | 632.8 | Typical sample | [2] | |

| 1.89 | Visible range | Electron beam evaporation | [16] | |

| 1.98 | 632.8 | High pressure reactive sputtering (amorphous) | [9] | |

| 2.0237 | 632 | RF magnetron sputtering, annealed at 800°C in O₂ | [19] | |

| 1.80 - 2.09 | 550 | Sputter-deposition, temperature range 25-700°C | [10] | |

| 1.79 - 2.09 | 550 | Sputter-deposition, temperature range 25-700°C | [7] | |

| 2.098 | 632 | Bulk HfO₂ | [17] | |

| 1.69 - 2.08 | 632 | Plasma-enhanced atomic layer deposition (PE-ALD) with Al₂O₃ doping | [20] | |

| 1.85 - 1.92 | Visible range | DC reactive magnetron sputtering | [21] | |

| 2.01 - 2.03 | 550 | DC reactive magnetron sputtering with varying negative bias | [22] | |

| 2.09 | 546.1 | Anodized Hf films | [23] | |

| Extinction Coefficient (k) | 0 | 632.8 | Typical sample | [1] |

| 0.000 | 632.8 | Typical sample | [2] | |

| Band Gap (Eg) | ~6 eV | - | Electrical insulator | [1] |

| 3.98 eV (indirect), 4.08 eV (direct) | - | Monoclinic phase (theoretical) | [14] | |

| 5.41 eV (direct) | - | Electron beam evaporation | [16] | |

| 5.54 eV (indirect) | - | High pressure reactive sputtering | [9] | |

| 5.78 - 6.17 eV | - | Sputter-deposition, temperature range 25-700°C | [10] | |

| 5.3 - 5.7 eV | - | General range | [3] | |

| 4.02 eV | - | Monoclinic phase (theoretical) | [13] | |

| 5.246 eV (monoclinic), 5.627 eV (orthorhombic), 4.753 eV (cubic), 6.046 eV (tetragonal) | - | DFT calculations | [15] | |

| 5.9 ± 0.5 eV (orthorhombic), 5.25 ± 0.5 eV (monoclinic) | - | ALD films | [12] | |

| 5.75 - 5.79 nm | - | DC reactive magnetron sputtering with varying negative bias | [22] |

Experimental Protocols

The characterization of the optical properties of this compound thin films relies on precise and well-established experimental techniques. The two most common methods are spectrophotometry and spectroscopic ellipsometry.

Spectrophotometry

Spectrophotometry is used to measure the transmittance (T) and reflectance (R) of a thin film as a function of wavelength. From these measurements, the refractive index and extinction coefficient can be determined.

Methodology:

-

Sample Preparation: A thin film of HfO₂ is deposited on a transparent substrate, such as quartz (silica), which is transparent in the desired wavelength range (e.g., down to 190 nm).[9]

-

Measurement: A spectrophotometer is used to measure the normal incidence transmittance and reflectance spectra of the coated substrate in the ultraviolet, visible, and near-infrared ranges.[9]

-

Data Analysis: The optical constants (n and k) are calculated from the T and R spectra. A common approach involves using numerical analysis methods that solve the equations for transmittance and reflectance simultaneously.[9] The real part of the refractive index (n) is often fitted to a dispersion model, such as the Cauchy model, to ensure physical consistency.[9][11] The absorption coefficient (α) can then be calculated from the extinction coefficient (k) using the formula α = 4πk/λ.[9] The optical band gap can be determined from the absorption spectrum using a Tauc plot, which analyzes the relationship between the absorption coefficient and photon energy.[9]

Spectroscopic Ellipsometry

Spectroscopic ellipsometry (SE) is a highly sensitive, non-destructive optical technique for determining thin film properties, including thickness and optical constants.

Methodology:

-

Measurement: A spectroscopic ellipsometer measures the change in polarization of light upon reflection from the sample surface over a range of wavelengths and angles of incidence. The measured parameters are the amplitude ratio (Ψ) and the phase difference (Δ).[8]

-

Modeling: An optical model of the sample is constructed, which typically consists of the substrate, the HfO₂ film, and sometimes a surface roughness layer. The optical constants of the HfO₂ layer are described by a dispersion model, such as the Tauc-Lorentz or Cody-Lorentz model.[8]

-

Data Fitting: The parameters of the optical model (e.g., film thickness, and parameters of the dispersion model) are adjusted to minimize the difference between the measured and calculated Ψ and Δ spectra. This fitting process yields the refractive index and extinction coefficient as a function of wavelength.[8]

Visualizations

Experimental Workflow for Optical Characterization

Caption: Workflow for determining the optical properties of HfO₂ thin films.

Influence of Deposition Temperature on Refractive Index

Caption: Relationship between deposition temperature and refractive index of HfO₂.

References

- 1. kla.com [kla.com]

- 2. Refractive Index of HfO2, this compound for Thin Film Thickness Measurement [103.231.253.241]

- 3. Hafnium(IV) oxide - Wikipedia [en.wikipedia.org]

- 4. ltschem.com [ltschem.com]

- 5. epoc.scot [epoc.scot]

- 6. Investigation on this compound mixtures for UV coatings for fusion energy applications [mountainscholar.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. docta.ucm.es [docta.ucm.es]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Surface Morphology and Optical Properties of this compound Thin Films Produced by Magnetron Sputtering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. arxiv.org [arxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 17. coefs.charlotte.edu [coefs.charlotte.edu]

- 18. Deposition and characterization of HfO₂ thin films [vtechworks.lib.vt.edu]

- 19. researchgate.net [researchgate.net]

- 20. Hardness, Modulus, and Refractive Index of Plasma-Assisted Atomic-Layer-Deposited this compound Thin Films Doped with Aluminum Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. pubs.aip.org [pubs.aip.org]

**A Technical Guide to the High-Pressure, High-Temperature Phase Diagram of Hafnium Oxide (HfO₂) **